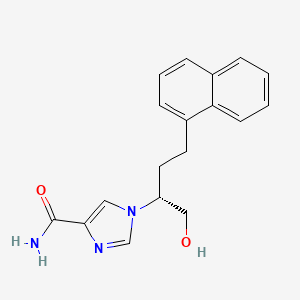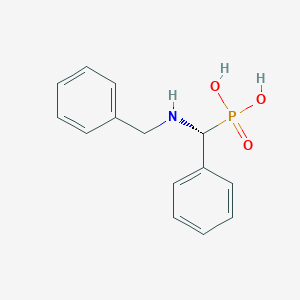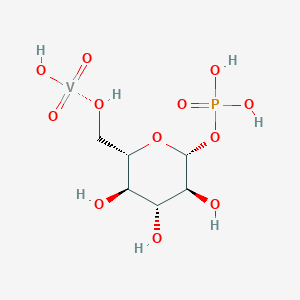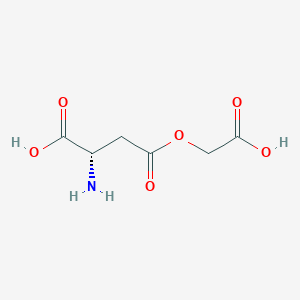
Adamantane
Overview
Description
Adamantane is an organic compound with the chemical formula C10H16. It is a polycyclic hydrocarbon and the simplest member of the diamondoid family. The structure of this compound consists of three fused cyclohexane rings arranged in a cage-like configuration, resembling the diamond lattice. This unique structure imparts remarkable stability and rigidity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The first successful synthesis of adamantane was achieved by Vladimir Prelog and colleagues in 1941. The synthesis involved the rearrangement of bicyclo[3.3.1]nonane derivatives. One common method for synthesizing this compound is the Lewis acid-catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane derivatives. This method typically uses aluminum chloride as the catalyst and involves heating the reactants under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions. The process is optimized to achieve high yields and purity of the final product. Another industrial method involves the pyrolysis of certain hydrocarbons under high temperatures and pressures, leading to the formation of this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Adamantane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adamantanone using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of adamantanone can yield adamantanol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation of this compound can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst. This leads to the formation of haloadamantanes.
Functionalization: this compound can be functionalized by introducing various functional groups such as amino, hydroxyl, or carboxyl groups through different chemical reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Catalysts: Aluminum chloride, light (for halogenation).
Major Products:
Adamantanone: Formed through oxidation.
Adamantanol: Formed through reduction.
Haloadamantanes: Formed through halogenation.
Scientific Research Applications
Adamantane and its derivatives have found numerous applications in scientific research:
Chemistry: this compound serves as a building block for the synthesis of complex organic molecules. Its rigid structure makes it an ideal scaffold for studying molecular interactions and designing new materials.
Biology: this compound derivatives, such as amantadine, have been used as antiviral agents. Amantadine is effective against influenza A virus by inhibiting viral replication.
Medicine: this compound-based drugs, including memantine, are used in the treatment of neurodegenerative diseases like Alzheimer’s disease. These drugs function by modulating neurotransmitter activity in the brain.
Mechanism of Action
The mechanism of action of adamantane derivatives varies depending on their specific application:
Antiviral Activity: Amantadine inhibits the M2 proton channel of the influenza A virus, preventing the release of viral genetic material into the host cell.
Neuroprotective Effects: Memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, reducing excitotoxicity and neuronal damage in neurodegenerative diseases.
Comparison with Similar Compounds
Adamantane is unique due to its highly symmetrical and rigid structure. Similar compounds include:
Diamantane: A higher diamondoid with two fused this compound units.
Triamantane: Composed of three fused this compound units.
Tetramantane: Composed of four fused this compound units.
These higher diamondoids share similar properties with this compound but exhibit increased molecular weight and complexity. This compound’s simplicity and stability make it a valuable compound for various applications, distinguishing it from its higher homologues .
Properties
IUPAC Name |
adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022017 | |
| Record name | Adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Adamantane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
281-23-2 | |
| Record name | Adamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=281-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000281232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADAMANTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527913 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[3.3.1.13,7]decane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADAMANTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJY633525U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5-Chloro-pyridin-2-ylamino)-phosphono-methyl]-phosphonic acid](/img/structure/B10759700.png)
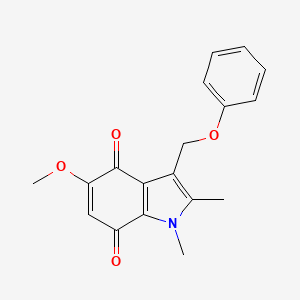
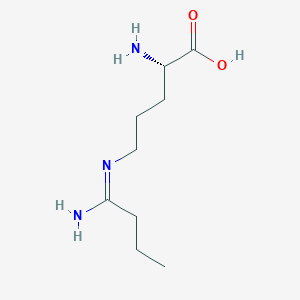
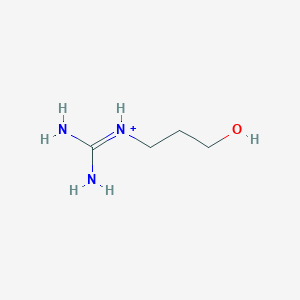
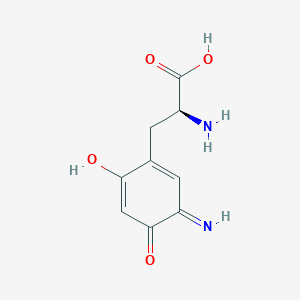
![2-Hydroxy-5-[4-(2-hydroxy-ethyl)-piperidin-1-YL]-5-phenyl-1H-pyrimidine-4,6-dione](/img/structure/B10759738.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B10759741.png)
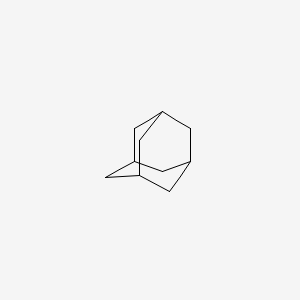

![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)
